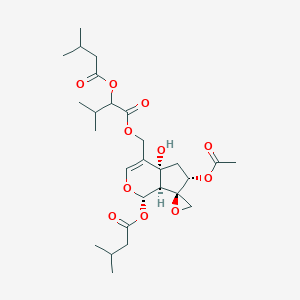
4-methoxy-α-Pyrrolidinobutiophenone (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidinophenones and butyrophenones are chemical compounds that feature ketone functional groups affixed to the narcotic cathinone. They bear a strong structural relationship with the stimulant α-pyrrolidinopentiophenone (α-PVP; Item No. 9001083) and many have been identified as components of designer drugs. 4-methoxy-α-Pyrrolidinobutiophenone(4-MeOPBP) (hydrochloride) is a pyrovalerone analog that shares structural features with 4-methoxy PVP and 4-methyl-α-pyrrolidinobutiophenone. The biological and toxicological properties of this compound have not been evaluated. This product is intended only for forensic and research applications.
Scientific Research Applications
Metabolic Pathways
One significant aspect of 4-methoxy-α-Pyrrolidinobutiophenone (hydrochloride) research involves its metabolism. In a study, the urinary phase I metabolites of α-pyrrolidinobutiophenone (α-PBP) in humans were explored. Two major phase I metabolic pathways were revealed: reduction of the ketone group and oxidation at the 2″-position of the pyrrolidine ring. The study provided insights into the relationship between the aliphatic side chain length and the metabolic pathways in α-pyrrolidinophenones (Matsuta et al., 2015).
Identification in Human Specimens
Another research focus is the identification of 4-methoxy-α-Pyrrolidinobutiophenone in human specimens. An autopsy case provided an opportunity to analyze the plasma and urine samples of a deceased using LC–TOF-MS, identifying 4′-methoxy-α-pyrrolidinobutiophenone (4-MeOPBP) as a suspected component (Shintani-Ishida et al., 2015).
Designer Drug Analysis
The substance is also a topic in the context of designer drugs. A review focusing on pyrovalerone derivatives, including α-pyrrolidinobutiophenone, discussed their psychostimulant effects, toxic properties, and association with fatal and non-fatal intoxications. The review highlighted the public health threat posed by these compounds (Zawilska & Wojcieszak, 2017).
Forensic Toxicology
Forensic toxicology also utilizes research on this compound. A study developed a MALDI–TOF–MS method for analyzing pyrrolidino cathinones, including α-pyrrolidinobutiophenone. This method offers simplicity and reliability for forensic analysis (Minakata et al., 2013).
properties
Molecular Formula |
C15H21NO2 · HCl |
|---|---|
Molecular Weight |
283.8 |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-14(16-10-4-5-11-16)15(17)12-6-8-13(18-2)9-7-12;/h6-9,14H,3-5,10-11H2,1-2H3;1H |
InChI Key |
NBEWESBOXOPWLE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C(C(N2CCCC2)CC)=O)C=C1.Cl |
synonyms |
4-MeOPBP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



